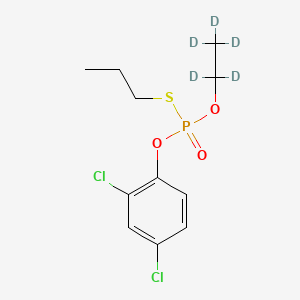

Prothiofos-d5

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Sciences

Stable isotope-labeled compounds, which incorporate isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools in modern research. acs.org Their chemical behavior is nearly identical to their unlabeled counterparts, but their increased mass allows for easy detection and differentiation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Tracers in Mechanistic Studies and Pathway Elucidation

One of the most powerful applications of stable isotope labeling is in tracing the fate of molecules through chemical reactions and biological pathways. eaht.org By introducing a labeled compound into a system, researchers can follow the labeled atoms as they are incorporated into various products and intermediates. This allows for the precise mapping of metabolic pathways, the identification of novel metabolites, and the elucidation of complex reaction mechanisms. researchgate.netsciex.com For instance, the use of ¹⁴C-labeled prothiofos (B128851) has been instrumental in studying its degradation pathways in cotton seeds and its metabolism in rats. researchgate.net

Quantitative Internal Standards in High-Accuracy Analytical Measurements

In the realm of analytical chemistry, achieving high accuracy and precision is paramount. Stable isotope-labeled compounds, particularly deuterated ones, serve as ideal internal standards for quantitative analysis, especially when coupled with mass spectrometry. nih.govlcms.cz An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. By comparing the instrumental response of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be corrected, leading to highly accurate quantification. lcms.cz Isotopically labeled internal standards are considered the "gold standard" because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thus compensating for matrix effects more effectively than structural analogs. mdpi.com

The Role of Deuterated Analogs in Pesticide Research Contexts

Pesticide residue analysis in food and environmental samples presents a significant analytical challenge due to the complexity of the matrices and the low concentration of the target compounds. nih.govlcms.cz Deuterated analogs of pesticides, such as Prothiofos-d5, play a crucial role in overcoming these challenges. Their use as internal standards in methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for the development of robust, accurate, and validated analytical methods for monitoring pesticide levels. mdpi.comnih.gov The use of such standards helps to ensure food safety and monitor the environmental fate of these chemicals. eaht.orgsigmaaldrich.com

Specific Research Focus: this compound and its Contributions to Chemical and Environmental Science

Prothiofos is an organophosphorus insecticide used to control a variety of pests on crops. epa.govgcms.cz Due to its potential toxicity, monitoring its residues in the environment and agricultural products is of high importance. eaht.org this compound, the deuterated analog of Prothiofos, serves as a critical analytical tool in this endeavor. While specific research focusing solely on this compound is limited, its application as an internal standard is a prime example of the contributions of deuterated compounds to science. In a comprehensive study aimed at identifying urinary metabolites of organophosphate pesticides in humans, a strategic approach using liquid chromatography-high-resolution mass spectrometry was developed. nih.govnih.gov While this study did not explicitly use this compound as a tracer, it successfully identified several metabolites of Prothiofos, highlighting the complexity of its metabolic pathways. nih.govnih.gov The use of this compound as an internal standard in such studies would be invaluable for accurate quantification of the parent compound and its metabolites, thereby providing a clearer picture of human exposure and risk assessment. The development of analytical methods for the detection of numerous pesticide residues, including Prothiofos, in various matrices relies on the availability of high-purity certified reference materials and their isotopically labeled internal standards like this compound to ensure the reliability of the results. sigmaaldrich.commdpi.com

Chemical Properties

| Property | Prothiofos | This compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₂ | C₁₁H₁₀D₅Cl₂O₂PS₂ |

| Molecular Weight | 345.25 g/mol | 350.28 g/mol |

| CAS Number | 34643-46-4 | Not available |

| Appearance | Colorless liquid | Not available |

| logP (Octanol-water partition coefficient) | 5.67 | Not available |

| Water Solubility | 0.07 mg/L at 20°C | Not available |

Research Findings: Application of Deuterated Standards in Pesticide Analysis

| Research Area | Analytical Technique | Matrix | Role of Deuterated Standard | Key Finding | Reference |

|---|---|---|---|---|---|

| Multi-residue Pesticide Analysis | LC-MS/MS | Citrus Fruits | Internal Standard (e.g., acetamiprid-d3, boscalid-d4) | Use of isotope-labeled internal standards ensures high accuracy and precision (recoveries of 89-105%) for quantifying pesticide residues. | mdpi.com |

| Pesticide Residue in Milk | LC-Q-TOF/MS | Raw Milk | Internal Standard (Atrazine-d5) | A high-throughput screening method for 195 pesticides was validated with good recovery (70-120%) and precision (RSD < 20%). | mdpi.comresearchgate.net |

| Pesticide Residue in Chenpi | GC-MS/MS | Dried Tangerine Peel | Internal Standard (chlorpyrifos-d10) | A modified QuEChERS method was successfully developed and validated for the determination of 133 pesticide residues. | nih.gov |

| Human Biomonitoring | LC-HRMS | Urine | (Implied) For accurate quantification of metabolites | Successfully identified urinary metabolites of prothiofos, demonstrating human exposure. | nih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H15Cl2O3PS |

|---|---|

Molecular Weight |

334.2 g/mol |

IUPAC Name |

2,4-dichloro-1-[1,1,2,2,2-pentadeuterioethoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H15Cl2O3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i2D3,4D2 |

InChI Key |

ZGPVUVBRTCPAPZ-PVGOWFQYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=C(C=C(C=C1)Cl)Cl)SCCC |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Prothiofos D5

Strategies for Deuterium (B1214612) Incorporation in Organophosphorus Compounds

The synthesis of deuterated compounds can be broadly approached in two ways: by building the molecule using an isotopically labeled precursor or by exchanging protons for deuterons on the final, unlabeled molecule. researchgate.net

Synthetic Pathways for Prothiofos-d5

The most direct and specific method for synthesizing this compound involves a multi-step chemical synthesis starting from a deuterated building block. Given that the "d5" designation refers to the five hydrogen atoms on the ethyl group, the logical precursor is ethanol-d5 (B126515) (C₂D₅OH).

The synthesis of organophosphates generally involves the reaction of an alcohol with a phosphorus oxychloride derivative. wikipedia.orgtaylorfrancis.com A plausible synthetic route for this compound would be a two-step process:

Formation of the Phosphorochloridothioate Intermediate: O-(2,4-dichlorophenyl) phosphorodichloridothioate is reacted with ethanol-d5 in the presence of a base (e.g., pyridine (B92270) or triethylamine) to displace one chloride ion. This reaction yields O-(2,4-dichlorophenyl) O-(ethyl-d5) phosphorochloridothioate. The base serves to neutralize the hydrochloric acid byproduct.

Introduction of the S-propyl Group: The resulting intermediate is then reacted with propane-1-thiol (propyl mercaptan) in the presence of a base to displace the remaining chloride ion, forming the final this compound molecule.

This bottom-up approach ensures that the deuterium atoms are located specifically on the ethyl group, providing a high degree of isotopic specificity.

Isotopic Exchange and Directed Deuteration Methodologies

An alternative, though often less specific, strategy is Hydrogen Isotope Exchange (HIE). researchgate.net This "late-stage" deuteration involves treating the fully synthesized, unlabeled Prothiofos (B128851) with a deuterium source, typically heavy water (D₂O), in the presence of a transition-metal catalyst (e.g., based on iridium, rhodium, or palladium). researchgate.net The catalyst facilitates the reversible cleavage of C-H bonds and their replacement with C-D bonds. While powerful, achieving selective deuteration of only the ethyl group without affecting other positions on the molecule would be challenging and require significant optimization.

Directed deuteration methodologies, where a functional group on the molecule directs a catalyst to a specific C-H bond, are also a sophisticated option but are more commonly applied to aromatic or specific C(sp³)–H bonds adjacent to a directing group. nih.gov For a simple alkyl chain like the one in Prothiofos, synthesis from a deuterated precursor remains the more practical and precise method.

Physico-Chemical Characterization for Isotopic Purity and Structural Integrity

Following synthesis, the compound must undergo rigorous analysis to confirm its chemical structure, chemical purity, and, most importantly, its isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

NMR spectroscopy is a definitive technique for confirming the precise location of isotopic labels within a molecule. nih.gov For this compound, both proton (¹H) and deuterium (²H) NMR would be employed.

¹H NMR: The proton NMR spectrum of a successful this compound synthesis would show the characteristic signals for the aromatic and S-propyl protons but would be marked by the absence or significant reduction of the quartet and triplet signals corresponding to the ethoxy group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. epa.gov

²H NMR (D-NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum would show signals at chemical shifts nearly identical to where the corresponding proton signals appeared in the unlabeled Prothiofos, confirming that deuteration occurred at the desired ethyl group.

| Assignment | Prothiofos (¹H NMR) Expected δ (ppm) | This compound (¹H NMR) Expected δ (ppm) | This compound (²H NMR) Expected δ (ppm) |

|---|---|---|---|

| Aromatic Protons | ~7.3 - 7.8 | ~7.3 - 7.8 | No Signal |

| O-CH₂ (Ethyl) | ~4.3 (quartet) | Signal Absent/Reduced | ~4.3 |

| S-CH₂ (Propyl) | ~2.9 (triplet) | ~2.9 (triplet) | No Signal |

| CH₂ (Propyl) | ~1.7 (sextet) | ~1.7 (sextet) | No Signal |

| O-CH₃ (Ethyl) | ~1.4 (triplet) | Signal Absent/Reduced | ~1.4 |

| S-CH₃ (Propyl) | ~1.0 (triplet) | ~1.0 (triplet) | No Signal |

Mass Spectrometry (MS) for Isotopic Enrichment Verification

Mass spectrometry is the primary technique for determining the isotopic enrichment of the synthesized compound. cernobioscience.com High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy.

The molecular weight of Prothiofos is 343.3 g/mol . The replacement of five hydrogen atoms (atomic mass ~1.008) with five deuterium atoms (atomic mass ~2.014) results in a mass increase of approximately 5.03 Da. The mass spectrum of this compound will show a cluster of ions corresponding to molecules with varying numbers of deuterium atoms (d0 to d5). The isotopic enrichment is calculated from the relative abundance of the d5 species compared to the less-deuterated species (d0-d4). For use as an internal standard, an isotopic purity of ≥98% is typically desired.

| Compound/Fragment | Expected [M+H]⁺ m/z (Prothiofos) | Expected [M+H]⁺ m/z (this compound) | Mass Shift (Da) |

|---|---|---|---|

| Molecular Ion | 344.96 | 349.99 | +5.03 |

| Loss of Propyl Group | 301.93 | 306.96 | +5.03 |

| Dichlorophenyl Fragment | 160.94 | 160.94 | 0 |

Chromatographic Purity Assessment (HPLC, GC)

Because the physicochemical properties of deuterated compounds are very similar to their unlabeled counterparts, this compound will have a retention time that is nearly identical to that of Prothiofos under standard chromatographic conditions. scispace.com The purity is determined by integrating the area of the primary analyte peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical GC-MS Conditions |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injection Mode | Splitless |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Expected Retention Time | ~12-15 minutes (highly method-dependent) |

Quality Assurance and Control Protocols for Deuterated Reference Materials

The utility of this compound as an internal standard is directly linked to its quality. Therefore, stringent quality assurance (QA) and quality control (QC) protocols are implemented during its production and certification as a reference material. These protocols are designed to ensure the identity, purity, concentration, and stability of the deuterated compound.

A comprehensive quality management system, often compliant with international standards such as ISO 17034 and ISO/IEC 17025, governs the production of certified reference materials. nih.govsigmaaldrich.com

Key aspects of the QA/QC protocols for deuterated reference materials like this compound include:

Identity Confirmation: The structural integrity of the synthesized this compound is unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HR-MS) are employed to verify that the synthesized molecule has the correct chemical structure. vedomostincesmp.rursc.org

Chemical Purity Assessment: The chemical purity of the deuterated standard is a critical parameter. It is determined by analyzing the material for the presence of any unlabeled parent compound (Prothiofos in this case) and other organic impurities. Chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS) are utilized for this purpose. The purity is often expressed as a weight percentage.

Isotopic Purity (Enrichment) Determination: Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. It is a crucial factor as it directly impacts the accuracy of the quantitative analysis. High-resolution mass spectrometry is a primary tool for determining the isotopic distribution and calculating the isotopic enrichment. rsc.orgnih.gov NMR spectroscopy can also provide insights into the percentage of deuteration at specific sites within the molecule. rsc.org

Homogeneity and Stability Studies: For certified reference materials, it is essential to ensure that the entire batch of the material is uniform (homogeneous) and that the compound remains stable under specified storage and handling conditions. Homogeneity is assessed by analyzing multiple samples from the same batch. Stability is evaluated over time under different temperature and light conditions to establish a recommended shelf-life and storage protocol.

Certified Value and Uncertainty: The final step in the certification of a reference material is the assignment of a certified value for its concentration or purity, along with an associated uncertainty. This value is often determined through multiple independent analytical methods to ensure its accuracy and traceability to national or international standards. nih.gov

The meticulous implementation of these quality assurance and control protocols ensures that this compound and other deuterated reference materials meet the high standards of accuracy and reliability required for their use in regulatory monitoring and scientific research.

Table of Analytical Techniques for Quality Control of Deuterated Reference Materials

| Parameter | Analytical Technique(s) | Purpose |

| Identity Confirmation | ¹H NMR, ¹³C NMR, ³¹P NMR, HR-MS | To verify the chemical structure of the deuterated compound. |

| Chemical Purity | GC-FID, GC-MS, HPLC-UV, HPLC-MS | To quantify the amount of the target compound and detect any impurities. |

| Isotopic Purity | High-Resolution Mass Spectrometry (HR-MS), NMR Spectroscopy | To determine the percentage of deuterium incorporation and the isotopic distribution. |

| Homogeneity | Statistical analysis of multiple sample measurements | To ensure uniformity throughout the batch of the reference material. |

| Stability | Long-term and accelerated stability studies under controlled conditions | To determine the shelf-life and appropriate storage conditions. |

Advanced Analytical Methodologies Employing Prothiofos D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique recognized for its high accuracy and precision, making it a reference method for chemical measurements. wikipedia.orgnist.gov The core principle involves adding a known amount of an isotopically enriched version of the analyte—in this case, Prothiofos-d5—to the sample at the earliest stage of analysis. wikipedia.org This "isotope-labeled standard" is chemically identical to the analyte (Prothiofos) but has a different mass due to the substitution of atoms with their heavier stable isotopes (e.g., deuterium (B1214612), d, for hydrogen). nih.govscioninstruments.com The mass spectrometer can distinguish between the analyte and the internal standard based on this mass difference. nih.gov Quantification is then based on the measured ratio of the signal from the native analyte to that of the added isotopic standard, which allows for highly accurate concentration calculations. wikipedia.orgfda.gov

A primary challenge in trace analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS) and to a lesser extent Gas Chromatography-Mass Spectrometry (GC-MS), is the "matrix effect." hpst.czresearchgate.net This phenomenon occurs when co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars in a food sample) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. researchgate.netnih.gov This can cause significant errors in quantification.

A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for these effects. hpst.cz Because this compound is structurally identical to Prothiofos (B128851), it has the same physicochemical properties, including extraction efficiency, retention time in chromatography, and ionization behavior in the mass spectrometer's ion source. scioninstruments.com Therefore, any signal suppression or enhancement experienced by the native Prothiofos will be mirrored by this compound. nih.gov By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by matrix effects is effectively cancelled out, leading to more accurate and reliable results. scioninstruments.com Studies on pesticide analysis in complex matrices like edible insects have shown that Prothiofos can exhibit significant matrix suppression effects, underscoring the necessity of a robust correction strategy like the use of a SIL-IS. researchgate.netmdpi.com

Analytical procedures, especially for complex samples, often involve multiple steps, including extraction, cleanup, and concentration. hpst.czscioninstruments.com Inevitable and variable losses of the analyte can occur at each stage. Furthermore, the performance of the mass spectrometer can fluctuate over the course of an analytical run (instrument drift). scioninstruments.com

Adding the internal standard at the very beginning of the sample preparation process ensures that it is subjected to the exact same procedural steps as the native analyte. scioninstruments.comscioninstruments.com Any analyte lost during extraction, for example, will be accompanied by a proportional loss of the internal standard. wuxiapptec.com Similarly, fluctuations in instrument response will affect both the analyte and the internal standard equally. As the final calculation is based on the ratio of the two signals, these variations are normalized, significantly improving the precision and reproducibility of the method. scioninstruments.comwuxiapptec.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Applications

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like organophosphorus pesticides. When coupled with tandem mass spectrometry (GC-MS/MS), it provides exceptional selectivity and sensitivity, allowing for the detection of trace-level residues in complex samples. researchgate.netatlantis-press.com

The development of a quantitative method for Prothiofos and its metabolites, such as 2,4-dichlorophenol (B122985), begins with an effective sample preparation strategy. nih.gov A common and effective approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. hpst.cz

The typical workflow involves:

Homogenization: A representative sample (e.g., fruit, vegetable, soil) is homogenized.

Spiking: A precise volume of a this compound standard solution is added to the homogenized sample. This step is critical and must be done before extraction. hpst.cz

Extraction: The sample is extracted with a solvent, typically acetonitrile (B52724), along with buffering salts to partition the pesticides into the organic layer. hpst.cz

Cleanup: A dispersive solid-phase extraction (d-SPE) step is performed by adding a combination of sorbents (like primary secondary amine (PSA) to remove organic acids and C18 to remove fats) to a portion of the extract. hpst.czmdpi.com This removes many matrix interferences.

Analysis: The final, cleaned extract is injected into the GC-MS/MS system for analysis. hpst.cz

The use of this compound throughout this process allows for the accurate quantification of Prothiofos and its metabolites by correcting for any losses or matrix effects encountered during these steps. nih.gov

To achieve a reliable and sensitive analysis, both the gas chromatography and mass spectrometry parameters must be carefully optimized.

Chromatographic Optimization:

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used for pesticide analysis, offering good separation for a wide range of compounds. gcms.cz

Temperature Program: The GC oven temperature program is optimized to ensure that Prothiofos is well-separated from other co-extracted matrix components and other pesticides. libretexts.org A typical program starts at a low temperature (e.g., 50-70°C) and ramps up to a high temperature (e.g., 280-300°C) to elute all compounds of interest in a reasonable time with sharp, symmetrical peaks. atlantis-press.com

Injection Mode: A splitless or pulsed splitless injection is often used to maximize the transfer of the analyte onto the column, enhancing sensitivity. gcms.cz

Mass Spectrometric Optimization: The GC is coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion for the analyte, fragmenting it in a collision cell, and monitoring for specific product ions. This process is highly selective. For Prothiofos and its deuterated standard, specific MRM transitions must be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| Prothiofos | 344 | 241 | 15 | Quantification |

| Prothiofos | 344 | 113 | 25 | Confirmation |

| This compound | 349 | 241 | 15 | Quantification (IS) |

| This compound | 349 | 113 | 25 | Confirmation (IS) |

Note: The precursor ion for this compound is 5 mass units higher than that of Prothiofos. The product ions are often identical, assuming the deuterium labels are on a part of the molecule that is not lost during the primary fragmentation. mdpi.com

Method validation is essential to ensure that the analytical method is fit for its intended purpose. mdpi.com Validation is performed according to international guidelines, such as those from CODEX or SANTE. mdpi.commdpi.com

Specificity: The use of GC-MS/MS operating in MRM mode provides a very high degree of specificity. The monitoring of two independent, specific MRM transitions for each compound, combined with the analyte's specific retention time, provides confident identification and minimizes the risk of false positives. eurl-pesticides.eu

Linearity: The method's linear range is established by analyzing a series of matrix-matched calibration standards at different concentrations. eurl-pesticides.eu A linear regression is applied, and the coefficient of determination (R²) should ideally be greater than 0.99, indicating a strong linear relationship between the signal response ratio and the concentration. mdpi.commdpi.com

Sensitivity: The sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mdpi.commdpi.com

| Parameter | Typical Performance Characteristic | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | mdpi.com |

| Limit of Detection (LOD) | 1 - 10 µg/kg | mdpi.com |

| Limit of Quantification (LOQ) | 7 - 15 µg/kg | mdpi.commdpi.com |

| Accuracy (Recovery) | 70 - 120% | mdpi.com |

| Precision (RSD) | < 20% | mdpi.commdpi.com |

Typical validation parameters for a multi-residue pesticide method in a complex matrix.

Accuracy is assessed through recovery experiments, where blank samples are spiked with a known amount of Prothiofos at multiple levels (e.g., LOQ, 10x LOQ). mdpi.com Precision is determined by the relative standard deviation (RSD) of replicate measurements. mdpi.com The successful validation of these parameters demonstrates that the method is accurate, reliable, and sensitive enough for routine monitoring of Prothiofos residues.

Sample Preparation Techniques for Complex Matrices in Conjunction with this compound Analysis

Effective sample preparation is critical to remove interfering matrix components before LC-MS/MS analysis. The addition of this compound at the beginning of this process is key to correcting for any analyte losses that may occur.

The QuEChERS method has become the most widely used sample preparation technique for pesticide residue analysis in food matrices. It involves a two-step process:

Extraction: The sample (e.g., fruit, vegetable, milk) is homogenized and then extracted with acetonitrile. This compound is added at this stage. A salt mixture (commonly magnesium sulfate, sodium chloride, and citrate (B86180) buffers) is then added to induce liquid-liquid partitioning and separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent material and anhydrous magnesium sulfate. This step is designed to remove specific interferences from the extract.

The use of this compound throughout the QuEChERS procedure ensures that any loss of the target analyte during the extraction, partitioning, or cleanup steps is accurately accounted for, leading to reliable and precise quantification. The robustness of the QuEChERS method has been demonstrated across a wide variety of matrices, including high-fat samples like edible insects and milk.

Solid-Phase Extraction (SPE) is a sample cleanup technique that uses a solid sorbent material, typically packed into a cartridge, to separate analytes from a liquid sample. While traditional SPE can be time-consuming, it is highly effective for cleaning complex extracts.

Dispersive SPE (d-SPE) is the cleanup step integral to the QuEChERS method. In d-SPE, the sorbent is added directly to an aliquot of the sample extract. The mixture is vortexed and then centrifuged, and the cleaned supernatant is collected for analysis. This approach is much faster than traditional column-based SPE.

Common sorbents used in the d-SPE step for pesticide analysis include:

Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

C18 (Octadecylsilane): Removes non-polar interferences, such as fats and lipids.

Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids, but can also retain planar pesticides.

The choice of d-SPE sorbent depends on the specific matrix. For example, a combination of PSA and C18 is often used for fatty matrices, while GCB might be added for highly pigmented samples like spinach or carrots. The inclusion of this compound ensures that any non-specific binding of the target analyte to the d-SPE sorbents is corrected.

Liquid-Liquid Extraction (LLE) Approaches

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique for separating analytes from complex sample matrices. In pesticide residue analysis, LLE is employed to extract compounds like prothiofos from samples such as fruits, vegetables, and soil into an immiscible organic solvent. The effectiveness of LLE can be influenced by various factors, including pH, solvent choice, and the potential for emulsion formation, which can lead to variable analyte recovery.

The incorporation of this compound as an internal standard at the beginning of the LLE process is crucial for mitigating these potential inaccuracies. sepscience.com Since this compound has virtually identical physicochemical properties to prothiofos, it experiences similar partitioning behavior and is affected to the same extent by any physical losses during the extraction steps, such as incomplete phase separation or evaporation. lgcstandards.com By adding a known quantity of this compound to the sample before extraction, the ratio of the native analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if a portion of the sample is lost, thus correcting for recovery errors and improving the precision and accuracy of the results. sepscience.com

A typical LLE workflow for the analysis of organophosphate pesticides from a solid matrix might involve homogenization of the sample, followed by extraction with a solvent like acetonitrile or a mixture of petroleum ether and dichloromethane. eurl-pesticides.eulcms.cz After shaking and centrifugation to separate the layers, the organic phase containing the analyte and the internal standard is collected, often concentrated, and reconstituted in a suitable solvent for chromatographic analysis. eurl-pesticides.eu

Table 1: Representative Liquid-Liquid Extraction (LLE) Parameters for Pesticide Analysis

| Parameter | Description | Example |

| Sample Matrix | The type of sample being analyzed. | Fruits, Vegetables, Soil, Water. sigmaaldrich.comchromforum.orgchemijournal.com |

| Internal Standard | Added prior to extraction to correct for analyte loss. | This compound |

| Extraction Solvent | An organic solvent immiscible with the sample's aqueous phase. | Acetonitrile, Dichloromethane, n-Pentane. lcms.czchromforum.orgmdpi.com |

| Extraction Process | The physical method used to mix the sample and solvent. | Vortexing, Shaking, Homogenization (e.g., Turrax). eurl-pesticides.eu |

| Phase Separation | The method used to separate the organic and aqueous layers. | Centrifugation. eurl-pesticides.eu |

| Post-Extraction | Steps to prepare the extract for analysis. | Evaporation, Reconstitution. sepscience.comeurl-pesticides.eu |

High-Resolution Mass Spectrometry (HRMS) in Quantitative and Qualitative Analysis with this compound

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in analytical chemistry, offering high sensitivity, selectivity, and the ability to determine the elemental composition of an analyte through highly accurate mass measurements. ual.es When coupled with chromatographic separation techniques like LC or GC, HRMS is exceptionally powerful for both the quantification of target compounds and the screening for unknown or unexpected contaminants. mdpi.comeurl-pesticides.eu

In this context, this compound plays a vital role in ensuring the quality of both quantitative and qualitative data. For quantitative analysis, it serves the same purpose as in other mass spectrometric methods: correcting for matrix effects and variations in instrument performance. lgcstandards.com The high resolving power of HRMS allows the signals of prothiofos and this compound to be easily separated from matrix interferences, leading to more accurate and reliable quantification, even at low concentration levels. thermofisher.com

For qualitative analysis, the presence of a deuterated internal standard helps to build confidence in the identification of the target analyte. The consistent retention time difference and the known mass shift between prothiofos and this compound provide additional points of confirmation. Furthermore, HRMS enables retrospective analysis; full-scan data can be re-examined at a later date for compounds that were not originally targeted, a capability where the internal standard can still aid in semi-quantitative estimations. mdpi.comthermofisher.com

Orbitrap and Quadrupole Time-of-Flight (QTOF) Platforms

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: QTOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. ual.es The quadrupole can be used to select a specific precursor ion (like in triple quadrupole systems) or to allow all ions to pass into the TOF analyzer for high-resolution full-spectrum acquisition. ca.gov QTOF systems are characterized by high acquisition speeds, excellent mass accuracy (<5 ppm), and the ability to generate high-quality MS/MS data for structural confirmation. ual.esmdpi.com When analyzing for prothiofos with this compound as the internal standard, the QTOF instrument can acquire accurate mass data for both the parent ions in MS mode and their fragment ions in MS/MS mode, providing robust quantification and identification. mdpi.comnih.gov

Table 2: Comparison of Orbitrap and QTOF Platforms for Pesticide Analysis

| Feature | Orbitrap | Quadrupole Time-of-Flight (QTOF) |

| Principle of Operation | Ion trapping with detection of image current from harmonic oscillation. thermofisher.com | Quadrupole for ion selection/transmission followed by mass analysis based on ion flight time. ual.es |

| Typical Resolution | High to ultra-high (e.g., 70,000 to >200,000 FWHM). thermofisher.com | High (e.g., >30,000 FWHM). mdpi.com |

| Mass Accuracy | Typically < 3 ppm with external calibration, < 1 ppm with internal. lcms.cz | Typically < 5 ppm. mdpi.com |

| Acquisition Speed | Generally slower at very high resolutions. | Very fast, suitable for fast chromatography. ual.es |

| Key Advantage | Superior resolving power for separating complex interferences. thermofisher.com | High spectral acquisition speed and sensitive MS/MS capabilities. ual.es |

Enhanced Confirmation and Screening Capabilities

The combination of HRMS and an internal standard like this compound significantly enhances both the confirmation of target analytes and the non-targeted screening for other compounds.

Enhanced Confirmation: According to regulatory guidelines such as SANTE/12682/2019, confident identification requires matching retention times and the detection of at least two characteristic ions with an acceptable mass accuracy (typically within ±5 ppm). eurl-pesticides.eu HRMS easily meets this requirement by providing accurate mass measurements for the precursor ion and its fragment ions. The presence of this compound adds another layer of confidence; the method should detect the native pesticide and its deuterated standard at their expected retention times and exact masses. This co-analysis confirms that the entire analytical process—from extraction to detection—is performing correctly for the specific analyte of interest.

Enhanced Screening: HRMS is a powerful tool for screening samples for a large number of potential contaminants in a single analysis. mdpi.comeurl-pesticides.eu By operating in full-scan mode, the instrument collects data for all ions within a specified mass range. eurl-pesticides.eu This data can then be searched against a database of compounds based on accurate mass and retention time. mdpi.com While this compound is used for the accurate quantification of prothiofos, it also helps in the screening process. The internal standard's response can be used to assess the performance of the analytical run. If the internal standard is not detected or its response is unusually low, it can indicate a problem with the extraction or injection for that specific sample, flagging potential false negatives in the screening results. This provides a crucial quality control check for the entire analytical batch. nih.gov

Applications of Prothiofos D5 in Environmental Fate Research of Prothiofos

Elucidation of Abiotic Transformation Pathways

Abiotic transformation involves the degradation of a chemical through non-biological processes. For prothiofos (B128851), this includes hydrolysis, photolysis, and advanced oxidation processes. Prothiofos-d5 is instrumental in quantifying the rate of these reactions and identifying the resulting degradation products.

Hydrolysis is a primary pathway for the degradation of organophosphate pesticides in aqueous environments. The rate of this reaction for prothiofos is highly dependent on the pH of the water. Studies have shown that prothiofos is relatively stable in acidic conditions but degrades more rapidly as the pH becomes neutral and alkaline. tandfonline.comresearchgate.net The C-O ester bonds in the molecule are susceptible to hydrolysis, breaking the P-O-C bond to form non-toxic metabolites. wikipedia.org

In laboratory studies investigating hydrolysis kinetics, this compound is added to samples at a known concentration. This allows researchers to accurately measure the diminishing concentration of the parent prothiofos over time and under different pH and temperature conditions, as the internal standard compensates for any loss of analyte during extraction and analysis. nih.govmedchemexpress.com

Research has determined the degradation half-life (t½) of prothiofos at various pH levels and temperatures, demonstrating significantly faster degradation in alkaline conditions. researchgate.net

Table 1: Hydrolysis Half-Life (t½) of Prothiofos at Various Temperatures and pH Levels

| Temperature | pH 5 | pH 7 | pH 8 | pH 9 |

|---|---|---|---|---|

| 25°C | 22.9 hours | 12.6 hours | 10.5 hours | 9.6 hours |

| 40°C | 18.0 hours | 10.3 hours | 10.0 hours | 7.8 hours |

| 55°C | 14.5 hours | 9.0 hours | 7.8 hours | 6.5 hours |

Data sourced from research on prothiofos hydrolysis kinetics. researchgate.net

Photolysis, or degradation by light, is another significant abiotic process affecting pesticides. Prothiofos can be degraded by both artificial ultraviolet (UV) light and natural sunlight. tandfonline.com Exposure to sunlight leads to the gradual breakdown of the parent compound into various photoproducts. tandfonline.com

Key degradation products identified in photolysis studies include:

Prothiofos oxon

O-ethyl S-propyl phosphorodithioate (B1214789)

Des-propyl thioprothiofos

Prothiofos oxon sulfoxide (B87167)

2,4-dichlorophenol (B122985) tandfonline.com

In these studies, this compound is used as an internal standard to create precise calibration curves for the quantification of the parent compound. This ensures that the measured decrease in prothiofos concentration due to light exposure is accurate, allowing for reliable calculation of photodegradation rates and half-lives.

Advanced Oxidation Processes (AOPs) are water treatment methods that utilize highly reactive species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants. mdpi.com Common AOPs include photo-Fenton (UV/H₂O₂/Fe²⁺) and ozonation. mdpi.commdpi.com These processes can effectively break down complex pesticide molecules into simpler, less toxic substances, and can ultimately lead to complete mineralization into carbon dioxide and water. mdpi.com

When studying the efficacy of AOPs for prothiofos degradation, this compound is critical. The reactions in AOPs are often very fast, and the sample matrix can be complex. By spiking samples with this compound, analysts can accurately quantify the rapid disappearance of the parent prothiofos and identify the transient intermediate products formed during the oxidation process. This is crucial for understanding the degradation pathway and confirming the effectiveness of the treatment technology.

The rate and pathway of abiotic degradation are heavily influenced by environmental conditions. As demonstrated, pH and temperature are critical factors in hydrolysis. researchgate.netherts.ac.uk For photolysis, the intensity and wavelength of light are key determinants. The presence of other substances in water, such as dissolved organic matter, can also influence photodegradation rates. nih.gov

Investigating these variables requires robust and reproducible analytical methods. The use of this compound as an internal standard is a cornerstone of this research, providing the analytical precision needed to discern the subtle but significant impacts of varying environmental conditions on the abiotic fate of prothiofos. lcms.czwisdomlib.org

Investigation of Biotic Degradation Processes in Environmental Compartments

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. This is a major pathway for the dissipation of pesticides in the environment.

Microorganisms in soil and water can utilize pesticides as a source of carbon and nutrients or break them down through co-metabolism. nih.gov The rate of microbial degradation depends on factors such as soil type, moisture, temperature, oxygen availability, and the composition of the microbial community. mdpi.com Prothiofos is known to be adsorbed in soil, where it can be subject to microbial degradation. wikipedia.org

Metabolite Profiling from Biotic Transformations using this compound as a Tracer

When Prothiofos is introduced into the environment, it undergoes biotic transformation, primarily by microorganisms, leading to the formation of various metabolites. Identifying these metabolites is crucial for a complete understanding of the pesticide's environmental impact, as some metabolites can be as or more toxic than the parent compound.

This compound, a deuterated version of the pesticide, is an invaluable tool in these investigations. In a typical study, a sample (e.g., a soil or water microcosm) is fortified with this compound and incubated. As microorganisms metabolize the compound, they produce deuterated metabolites. When extracts from these samples are analyzed using high-resolution mass spectrometry (MS), the resulting metabolites can be unequivocally identified. The deuterium (B1214612) atoms on this compound create a unique isotopic signature—a specific mass shift compared to the non-labeled metabolites. This allows researchers to distinguish metabolites originating from the pesticide from thousands of other naturally occurring compounds in the sample matrix.

This tracer approach helps to build a comprehensive profile of the biotransformation pathway. While specific studies detailing the use of this compound as a tracer are not prevalent in publicly accessible literature, the known metabolites of Prothiofos have been identified in various studies. nih.govnih.govresearchgate.net The application of a tracer like this compound would be the definitive method to confirm their formation from the parent compound in a complex biotic system.

Table 1: Known Metabolites of Prothiofos Identified in Research Studies

| Metabolite Name | Chemical Formula | Common Transformation Pathway |

|---|---|---|

| Prothiofos-oxon | C11H15Cl2O3PS | Oxidative desulfuration |

| 2,4-Dichlorophenol | C6H4Cl2O | Hydrolysis of the P-O-aryl bond |

| (2,4-dichlorophenyl) hydrogen sulfate | C6H4Cl2O4S | Phase II metabolism (sulfation) |

| 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid | C13H12Cl2O7 | Phase II metabolism (glucuronidation/glycosylation) |

Influence of Environmental Microorganisms on Transformation Rates

The rate at which a pesticide degrades is heavily influenced by the activity of environmental microorganisms. Factors such as microbial population density, diversity, and metabolic capability can cause transformation rates to vary significantly between different soils or aquatic environments.

Isotopically labeled compounds like this compound are instrumental in precisely measuring these transformation rates. By introducing a known concentration of this compound into an environmental sample, researchers can track its disappearance over time. The use of a labeled standard allows for accurate quantification even at very low concentrations, as it can be clearly distinguished from background matrix interference. This enables the calculation of key degradation metrics, such as the time it takes for 50% of the compound to dissipate (DT50), in different microbial conditions. Such studies can help determine how factors like soil type, organic matter content, temperature, and moisture affect the microbial communities responsible for breaking down Prothiofos.

Residue Analysis and Environmental Monitoring using this compound

Accurate monitoring of pesticide residues in the environment is essential for regulatory compliance and human health protection. This compound plays a central role as an internal standard in the analytical methods developed for this purpose.

Trace Level Quantification in Environmental Matrices (e.g., water, soil, plant matrices)

The quantification of pesticide residues at trace levels (parts per billion or lower) is challenging due to the complexity of environmental samples. During the analytical process, which involves extraction, cleanup, and instrumental analysis, some of the target analyte can be lost, leading to inaccurate results.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification, and it relies on isotopically labeled standards like this compound. A precise amount of this compound is added to the sample at the very beginning of the analytical procedure. Because this compound is chemically identical to the native Prothiofos, it experiences the same losses during sample preparation. In the final analysis (typically by Gas Chromatography-Mass Spectrometry or Liquid Chromatography-Mass Spectrometry), the ratio of the native analyte to the labeled standard is measured. Since the amount of the standard added was known, the initial concentration of the native Prothiofos in the sample can be calculated with high accuracy and precision, effectively correcting for any procedural losses.

Table 2: Illustrative Use of this compound for Recovery Correction in Different Matrices

| Matrix | Analyte Lost During Prep (%) | Internal Standard Lost During Prep (%) | Measured Analyte/IS Ratio | Corrected Concentration |

|---|---|---|---|---|

| Water | 15% | 15% | Constant | Accurate |

| Soil | 30% | 30% | Constant | Accurate |

| Plant (Lettuce) | 45% | 45% | Constant | Accurate |

This table illustrates the principle that even with variable analyte loss, the ratio to the co-behaving internal standard remains constant, allowing for accurate final quantification.

Monitoring of Parent Compound and Key Degradation Products

Environmental monitoring programs often need to measure not only the parent pesticide but also its key degradation products. The main degradation pathway for Prothiofos involves oxidation to Prothiofos-oxon and hydrolysis to 2,4-dichlorophenol. researchgate.net

Methodologies for Assessing Environmental Persistence and Mobility

Assessing the environmental persistence and mobility of a pesticide is a cornerstone of its risk assessment. Persistence is typically determined through laboratory simulation studies that measure a pesticide's half-life in soil, water, and sediment under controlled conditions (e.g., OECD Test Guidelines 307, 308, and 309). Mobility is often assessed by measuring the pesticide's tendency to adsorb to soil particles (sorption coefficient, Koc).

Applications of Prothiofos D5 in Biotic Transformation and Metabolism Studies of Prothiofos Non Human Systems

Metabolic Pathway Elucidation in Plant Systems

The use of labeled insecticides like Prothiofos-d5 is essential for tracing how agricultural crops absorb, transport, and metabolize these compounds. Such studies help determine the nature and location of chemical residues in edible plant parts.

Pesticides applied to crops can be absorbed through both foliage and roots, after which they are distributed within the plant's tissues. nih.gov Research on prothiofos (B128851) has demonstrated its uptake and distribution in potato plants. Studies have shown that following application, the highest levels of prothiofos residues are found in and on the leaves. researchgate.net The insecticide and its metabolites are also translocated to the tubers, with residues primarily concentrated in the peels. researchgate.net

The ability of a plant to move a compound from the roots to the shoots is measured by the translocation factor (TF). While specific TF values for prothiofos are not detailed, the general principles of pesticide uptake suggest that factors like the compound's water solubility and the plant species influence its mobility. nih.govmdpi.com

By using a labeled tracer, researchers can distinguish between the parent compound and its various degradation products within plant extracts. In studies on potato tubers, several metabolites of prothiofos have been successfully identified. The degradation products found in both the peel and pulp include a range of transformed molecules resulting from oxidation, hydrolysis, and desulfuration. researchgate.net The primary metabolite 2,4-dichlorophenol (B122985) was identified both in its free form and as conjugated metabolites. researchgate.net

| Metabolite Name | Transformation Type |

|---|---|

| Prothiofos oxon | Oxidation |

| Desethyl prothiofos | Dealkylation |

| O-ethyl-S-propyl phosphorodithioate (B1214789) | Hydrolysis |

| O-ethyl phosphorothioate | Hydrolysis |

| O-ethyl-S-propyl phosphoric acid | Hydrolysis |

| O-ethyl phosphoric acid | Hydrolysis |

| Despropylthio prothiofos | Desulfuration/Dealkylation |

| Prothiofos oxon sulfoxide (B87167) | Oxidation |

| 2,4-dichlorophenol | Hydrolysis |

Plants possess a variety of enzymes that can metabolize foreign compounds (xenobiotics) like pesticides. researchgate.net These biotransformation processes are generally divided into two phases. Phase I reactions, catalyzed by enzymes such as cytochrome P450 (CYP) monooxygenases and esterases, introduce or expose functional groups on the pesticide molecule. researchgate.netlongdom.org Phase II reactions involve the conjugation of these modified compounds with endogenous molecules like sugars or glutathione (B108866), a process facilitated by enzymes like UDP-glucuronyltransferases and glutathione S-transferases (GSTs). researchgate.netlongdom.org These enzymatic transformations typically increase the water solubility of the compound, aiding in its sequestration and detoxification within the plant. The array of metabolites identified in potatoes suggests the involvement of these key enzyme families in the degradation of prothiofos.

Biotransformation in Non-Human Organisms (e.g., Insects, Rodents, In Vitro Systems)

Understanding the metabolism of prothiofos in non-target organisms like mammals is critical. In vivo studies in rodents and in vitro assays using subcellular fractions are common approaches, where this compound is an invaluable tool for metabolite identification and pathway analysis.

The liver is the primary site of xenobiotic metabolism in mammals. longdom.orgwikipedia.org In vitro systems using liver subcellular fractions are widely employed to simulate and study these metabolic processes. researchgate.net

Liver Microsomes : This fraction is rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are crucial for oxidative metabolism. researchgate.net Incubating a compound like prothiofos with liver microsomes allows researchers to identify the primary oxidative metabolites.

S9 Fractions : The S9 fraction is a supernatant that contains both microsomes (with Phase I enzymes) and the cytosol, which contains a variety of Phase II conjugation enzymes (e.g., sulfotransferases, glutathione transferases). nih.govmdpi.com Using the S9 fraction provides a more comprehensive profile of metabolism, encompassing both Phase I and Phase II transformations. mdpi.com

These in vitro models are essential for predicting the metabolic fate of a compound in a living organism and for identifying key metabolites without extensive animal testing. researchgate.net

Metabolic studies in rodents have successfully identified several urinary metabolites of prothiofos. The major metabolic pathways in mammals involve oxidation and hydrolysis. wikipedia.org The initial step often involves the oxidative desulfuration of the P=S bond to a P=O bond, a reaction mediated by cytochrome P450 enzymes, which forms the more toxic "oxon" analog. wikipedia.org This is followed by hydrolysis via esterase enzymes, which cleave the ester bonds to produce less toxic, more water-soluble products that can be excreted. wikipedia.org

A study analyzing urine from mice identified three confirmed prothiofos metabolites. nih.govnih.govresearchgate.net Other research has identified additional des-alkylated metabolites. nih.gov

| Metabolite Name | Organism/System | Transformation Type | Source |

|---|---|---|---|

| 2,4-dichlorophenol | Mice | Hydrolysis | nih.govnih.govresearchgate.net |

| (2,4-dichlorophenyl) hydrogen sulfate | Mice | Hydrolysis, Sulfation (Phase II) | nih.govnih.govresearchgate.net |

| 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid | Mice | Hydrolysis, Conjugation (Phase II) | nih.govnih.govresearchgate.net |

| Des-S-propyl prothiofos oxon | Mammalian System | Oxidation, Dealkylation | nih.gov |

| Despropyl prothiofos oxon | Mammalian System | Oxidation, Dealkylation | nih.gov |

| Des-S-propyl prothiofos | Mammalian System | Dealkylation | nih.gov |

Excretion and Distribution Studies in Animal Models (excluding human)

Understanding the pathways of excretion and the distribution of a xenobiotic compound within an organism is fundamental to assessing its toxicokinetic profile. Studies in animal models provide crucial data on how a substance is eliminated from the body and which tissues may be susceptible to accumulation.

Research Findings in Rats

Studies on the organophosphate insecticide Prothiofos in rat models have demonstrated rapid absorption and subsequent excretion. Following administration, approximately 98% of the Prothiofos dose is excreted from the body within a 72-hour period. wikipedia.org This high rate of elimination suggests that the compound does not persist long-term in the rat.

While specific studies detailing the complete tissue distribution of this compound are not extensively available in the public domain, general principles of toxicokinetics for lipid-soluble organophosphates suggest a likely pattern. Distribution occurs via the bloodstream to various tissues, with notable concentrations often found in the liver, where the majority of metabolic processes occur, and the kidneys, which are primary organs of excretion. nih.gov Accumulation in adipose tissue is also a possibility for lipophilic compounds.

The primary routes of elimination for metabolites are typically through urine and feces. Biliary excretion, where the compound is metabolized in the liver and excreted into the bile, which then enters the intestinal tract, is a common pathway for such xenobiotics in rats. nih.gov

| Animal Model | Parameter | Finding | Citation |

|---|---|---|---|

| Rat | Total Excretion | 98% of the administered dose excreted within 72 hours. | wikipedia.org |

| General (Rat) | Primary Excretion Routes | Urine, Feces (via Bile) | nih.gov |

| General (Rat) | Key Distribution Organs | Liver, Kidneys | nih.gov |

Comprehensive Metabolome Profiling using High-Resolution Mass Spectrometry

The use of deuterated standards like this compound is particularly valuable in metabolome profiling studies. High-resolution mass spectrometry (HRMS), especially when coupled with liquid chromatography (LC-HRMS), is a powerful technique for identifying and quantifying metabolites in complex biological matrices such as urine and plasma.

In a study investigating the urinary metabolites of Prothiofos in mice, LC-HRMS was employed to create a detailed metabolic profile. nih.gov By comparing the metabolome data from Prothiofos-treated mice with control samples and reference databases, researchers were able to identify several key metabolites. The exact masses, retention times, and tandem mass spectra (MS²) provided by LC-HRMS allow for high-confidence identification of these transformation products. nih.gov

Identified Prothiofos Metabolites in Mouse Urine

A key part of the metabolic pathway is the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of 2,4-dichlorophenol. This primary metabolite can then undergo further phase II conjugation reactions, such as sulfation or glucuronidation, to increase its water solubility and facilitate excretion. nih.gov

Key metabolites identified in mouse urine include:

2,4-dichlorophenol : A primary hydrolysis product. nih.gov

(2,4-dichlorophenyl) hydrogen sulfate : A sulfated conjugate of 2,4-dichlorophenol. nih.gov

3,4,5-trihydroxy-6-(2,4-dichlorophenoxy)oxane-2-carboxylic acid : A glucuronide conjugate of 2,4-dichlorophenol. nih.gov

Prothiofos oxon : An oxidative metabolite where the P=S bond is converted to a P=O bond. nih.gov

| Metabolite | Method of Identification | Biological Matrix | Animal Model | Citation |

|---|---|---|---|---|

| 2,4-dichlorophenol | LC-HRMS | Urine | Mouse | nih.gov |

| (2,4-dichlorophenyl) hydrogen sulfate | LC-HRMS | Urine | Mouse | nih.gov |

| 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy)oxane-2-carboxylic acid | LC-HRMS | Urine | Mouse | nih.gov |

| Prothiofos oxon | LC-HRMS | Urine | Mouse | nih.gov |

Inter-Species Comparison of Metabolic Pathways and Analytical Extrapolation Considerations

Data from animal models are essential for predicting the metabolic fate of chemicals in other species, including humans. However, significant inter-species differences in metabolic pathways can exist, making direct extrapolation challenging.

Research has indicated that the metabolic pattern of Prothiofos in humans appears to be different from that observed in rats. nih.gov While the specific differences are not fully detailed in the cited literature, such variations are common in xenobiotic metabolism. These differences can arise from variations in the activity and expression of metabolic enzymes, such as cytochrome P450s (CYPs) for Phase I oxidation and transferases for Phase II conjugation. nih.gov

For example, comparative studies on other pesticides have shown differences between mammals (like rats and goats) and fish. nih.gov While mammalian metabolism maps can sometimes serve as useful predictors for fish, key differences are often observed. For instance, demethylation of phosphate esters may occur in rats but not in certain fish species for a given compound. nih.gov

These species-specific metabolic profiles underscore the importance of caution when extrapolating animal data. An original metabolome dataset generated from animal experiments, as was done with Prothiofos in mice, provides a powerful tool. nih.gov It allows for the creation of a reference library of potential metabolites that can then be searched for in human samples, bridging the gap between animal models and human biomonitoring. nih.gov This approach helps to overcome the limitations of existing databases and allows for the identification of exposure biomarkers that might otherwise be missed.

Future Research Directions and Emerging Analytical Approaches for Labeled Compounds

Development of Novel Synthesis Routes for Complex Deuterated Analogs

The synthesis of deuterated compounds is a cornerstone for their application in analytical sciences. Future research is geared towards developing more efficient, cost-effective, and versatile synthesis routes for complex deuterated analogs, including those of organophosphorus pesticides.

Current and Emerging Synthesis Strategies:

Single Electron Transfer (SET) Reductive Deuteration: This approach presents a highly efficient method for synthesizing deuterated alcohols from acyl chlorides. nih.gov It utilizes cost-effective reagents and offers a high deuterium (B1214612) atom economy, making it a promising strategy for producing deuterated pesticide analogs. nih.gov

Use of Deuterated Reagents: A direct and effective method involves the substitution of hydrogen-containing reagents with their deuterated counterparts during synthesis. For instance, employing deuterated dimethylamine (B145610) in the formation of certain herbicides ensures precise isotopic incorporation. This method often results in higher deuteration efficiency and avoids complex post-synthesis modifications.

Late-Stage Deuteration: Research is also focusing on methods for introducing deuterium atoms into a molecule at a later stage of the synthesis. This is particularly valuable for complex molecules where early incorporation of deuterium might be challenging or could be lost in subsequent reaction steps.

| Synthesis Approach | Key Features | Potential for Prothiofos-d5 Analogs |

| Single Electron Transfer (SET) Reductive Deuteration | High deuterium atom economy, cost-effective reagents. nih.gov | Applicable for creating a variety of deuterated pesticide precursors. |

| Deuterated Reagents | High deuteration efficiency, avoids post-synthetic modifications. | Direct synthesis of specifically labeled this compound. |

| Late-Stage Deuteration | Introduces deuterium in later synthetic steps, suitable for complex molecules. researchgate.net | Could enable the synthesis of more complex and specifically labeled Prothiofos (B128851) analogs. |

Advancements in Mass Spectrometry Techniques for Enhanced Sensitivity and Specificity with this compound

Mass spectrometry (MS) is the primary analytical technique that benefits from the use of deuterated internal standards like this compound. The key advantage of using a deuterated standard is its chemical similarity to the analyte, ensuring it behaves almost identically during sample preparation and analysis, while being distinguishable by its mass. researchgate.nettexilajournal.com

Future advancements in MS are focused on further enhancing sensitivity and specificity:

High-Resolution Mass Spectrometry (HRMS): The coupling of isotope dilution techniques with HRMS, such as in ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS), allows for the rapid screening and quantitative analysis of pesticide residues with high accuracy. nih.gov This combination helps to effectively reduce matrix effects, a common challenge in complex samples like food and environmental matrices. nih.gov

Tandem Mass Spectrometry (MS/MS): LC-MS/MS methods are highly sensitive and selective. uniovi.es The use of deuterated internal standards in LC-MS/MS compensates for variations in sample extraction and ionization efficiency, leading to more precise and accurate quantification. texilajournal.com The choice of the internal standard, including the number and position of deuterium atoms, is crucial to avoid isotopic crosstalk and ensure co-elution with the analyte. researchgate.netnih.gov

Ambient Ionization Techniques: Techniques like Direct Analysis in Real Time (DART) coupled with HRMS offer rapid screening of samples with minimal preparation. lcms.cz This is particularly advantageous for high-throughput analysis of environmental contaminants. lcms.cz

Integration of this compound Data into Exposome Research Methodologies

Exposome research aims to comprehensively study all environmental exposures throughout an individual's life and their impact on health. nih.govnih.gov This field heavily relies on advanced analytical techniques to identify and quantify a wide range of chemicals in biological samples.

Deuterated standards like this compound play a pivotal role in exposomics by:

Enabling Accurate Quantification: In untargeted and targeted metabolomics studies, deuterated internal standards are essential for the accurate quantification of exposure to environmental chemicals, including pesticides. researchgate.netcrie.ru They help to correct for matrix effects and variations in analytical performance, which is critical when analyzing complex biological matrices like blood and urine. researchgate.net

Facilitating Metabolite Identification: By administering a deuterated compound to animal models, researchers can trace and identify its metabolites in biological samples. nih.govnih.gov This information can then be used to identify potential biomarkers of exposure in human populations. A study on prothiofos successfully used this approach to identify urinary metabolites in humans that were previously not targeted in biomonitoring studies. nih.govnih.gov

Improving Untargeted Analysis: In untargeted analysis workflows using HRMS, deuterated standards can be used as quality control measures to monitor instrument performance and to aid in the identification of unknown compounds by providing a reference point for retention time and mass accuracy. nih.gov

Automated and High-Throughput Analytical Platforms for this compound Aided Analysis

The need to analyze a large number of samples in environmental monitoring, food safety, and exposome research drives the development of automated and high-throughput analytical platforms.

Automated Sample Preparation: Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often coupled with automated liquid handling systems, allow for the rapid extraction of pesticides from complex matrices. researchgate.net The use of deuterated internal standards like this compound at the beginning of the extraction process ensures that any analyte loss during sample preparation is accounted for.

High-Throughput Chromatography-Mass Spectrometry: The combination of fast chromatography, such as UPLC, with rapid-scanning mass spectrometers enables the analysis of hundreds of samples per day. nih.govresearchgate.net Isotope dilution methods using deuterated standards are crucial for maintaining data quality and accuracy in such high-throughput workflows. nih.gov

Data-Independent Acquisition (DIA): DIA methods in mass spectrometry, coupled with automated data analysis workflows, can significantly increase the throughput of hydrogen/deuterium exchange (HDX)-MS experiments and other complex analyses. osti.govbiorxiv.orgresearchgate.net This allows for the simultaneous identification and quantification of a large number of compounds in a single run.

| Technology | Application in this compound Analysis | Benefit |

| QuEChERS | Extraction of prothiofos from complex samples. researchgate.net | Fast and efficient sample preparation. |

| UPLC-HRMS | Rapid screening and quantification of pesticide residues. nih.gov | High-throughput and accurate analysis. |

| Data-Independent Acquisition (DIA)-MS | Automated analysis of complex samples. osti.govbiorxiv.org | Increased throughput and comprehensive data collection. |

Computational Chemistry and Modeling in Predicting Degradation and Metabolic Pathways Complementing Isotopic Studies

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research, complementing experimental studies with isotopic labeling.

Predicting Metabolic Pathways: Computational tools can predict the potential metabolites of a parent compound like prothiofos. acs.orgfrontiersin.org These predictions can then be verified experimentally using techniques that involve deuterated standards. This combined approach streamlines the process of identifying key metabolites for biomonitoring.

Understanding Degradation Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the degradation and biotransformation mechanisms of pesticides. sci-hub.se By understanding the reaction pathways and energy barriers, researchers can predict the formation of various degradation products in the environment.

Quantitative Structure-Activity Relationship (QSAR) Models: In silico QSAR models can predict the physicochemical properties, metabolism, and toxicity of pesticides and their metabolites before they are even synthesized. nih.gov This allows for the early identification of potentially hazardous compounds and can guide the design of safer and more effective pesticides.

The integration of these computational approaches with experimental data from studies using labeled compounds like this compound provides a powerful strategy for a comprehensive understanding of the environmental fate and toxicological profile of pesticides.

Q & A

Basic: What analytical frameworks are recommended for designing experiments to quantify Prothiofos-d5 in environmental matrices?

Methodological Answer:

Adopt the PICOT framework to structure your experimental design:

- P (Population/Problem): Define the environmental matrix (e.g., soil, water) and contamination levels.

- I (Intervention/Indicator): Specify the analytical technique (e.g., LC-MS/MS, GC-ECD).

- C (Comparison): Include control samples and reference standards (e.g., deuterated vs. non-deuterated analogs).

- O (Outcome): Target detection limits, recovery rates, and precision metrics.

- T (Time Frame): Define sampling intervals and degradation kinetics.

Use replication (≥3 replicates) and randomization in sample preparation to minimize bias .

Advanced: How can researchers resolve contradictory metabolite data for this compound across different metabolomic platforms?

Methodological Answer:

Implement a multi-modal validation protocol :

Cross-platform calibration : Use internal standards (e.g., isotopically labeled metabolites) to harmonize data from LC-MS, GC-MS, and NMR platforms.

Statistical reconciliation : Apply multivariate analysis (PCA or PLS-DA) to identify platform-specific biases and outliers.

Meta-analysis : Aggregate datasets using random-effects models to account for heterogeneity, followed by sensitivity analysis to test robustness .

Document discrepancies in extraction protocols or ionization efficiencies as potential confounders .

Basic: What statistical models are appropriate for assessing this compound degradation kinetics in controlled laboratory settings?

Methodological Answer:

Use non-linear regression models (e.g., first-order kinetics) to estimate degradation rate constants (k):

- Data requirements : Time-series concentration measurements under fixed temperature/pH conditions.

- Model validation : Compare Akaike Information Criterion (AIC) values for competing models (e.g., zero-order vs. second-order).

- Uncertainty quantification : Calculate 95% confidence intervals for k using bootstrapping or Monte Carlo simulations.

Ensure homoscedasticity and normality of residuals via Shapiro-Wilk tests .

Advanced: What strategies validate this compound extraction efficiency in complex biological matrices with high lipid content?

Methodological Answer:

Adopt a tiered validation approach :

Matrix-matched calibration : Spike this compound into lipid-rich samples (e.g., adipose tissue) to assess recovery rates.

Cleanup optimization : Compare solid-phase extraction (SPE) vs. QuEChERS protocols for lipid removal efficiency.

Surrogate analogs : Use structurally similar deuterated compounds to track extraction losses.

Cross-validation : Validate results with orthogonal methods (e.g., comparing GC and LC results post-extraction).

Report percentage recovery, matrix effects (ME%), and process efficiency (PE%) with ±15% acceptance criteria .

Basic: How should researchers formulate hypotheses about this compound’s ecotoxicological impacts using systematic reviews?

Methodological Answer:

Apply the FINER criteria to hypothesis development:

- Feasible : Ensure access to relevant species (e.g., Daphnia magna) and exposure systems.

- Interesting : Address gaps in ecotoxicological mode-of-action studies.

- Novel : Explore understudied endpoints (e.g., epigenetic effects).

- Ethical : Adhere to OECD guidelines for animal welfare.

- Relevant : Align with regulatory frameworks (e.g., EPA ecotoxicity thresholds).

Use PEO framework (Population, Exposure, Outcome) to structure literature reviews .

Advanced: What experimental designs mitigate confounding variables in field studies measuring this compound bioaccumulation?

Methodological Answer:

Implement a nested case-control design :

Stratification : Segment sampling sites by confounding factors (e.g., soil pH, organic carbon content).

Propensity score matching : Pair contaminated and reference sites with similar environmental covariates.

Longitudinal sampling : Collect data across seasons to control for temporal variability.

Mixed-effects modeling : Account for random effects (e.g., site-specific microbial activity) and fixed effects (e.g., initial concentration).

Include blinding in sample analysis to reduce measurement bias .

Basic: What ethical considerations are critical when conducting this compound toxicity studies on non-target organisms?

Methodological Answer:

Follow the 3R principles (Replacement, Reduction, Refinement):

- Replacement : Use in vitro models (e.g., cell lines) before in vivo testing.

- Reduction : Calculate minimum sample sizes via power analysis (α=0.05, β=0.2).

- Refinement : Minimize distress through humane endpoints (e.g., moribundity criteria).

Obtain approval from institutional animal care committees (IACUC) and document compliance with ARRIVE guidelines .

Advanced: How can machine learning optimize this compound detection in high-throughput screening environments?

Methodological Answer:

Develop a hybrid ML pipeline :

Feature engineering : Extract chromatographic peaks (retention time, area) and spectral signatures.

Model training : Train convolutional neural networks (CNNs) on augmented LC-MS/MS data.

Uncertainty quantification : Apply Bayesian neural networks to estimate prediction confidence intervals.

Cross-platform transfer learning : Fine-tune models using data from older instruments to improve generalizability.

Validate with k-fold cross-validation and external datasets to prevent overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.